molecular formula C17H13ClINOS B12637988 N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-50-4

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

Cat. No.: B12637988
CAS No.: 920537-50-4
M. Wt: 441.7 g/mol
InChI Key: VJUAKZUKUWCYLL-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an iodinated benzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a condensation reaction involving sulfur and a suitable carbonyl compound.

    Introduction of the Chloro Group: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chloro-substituted benzothiophene is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Iodination: The final step involves the iodination of the benzamide moiety using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted benzamides.

Scientific Research Applications

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Shares the chloro-substituted benzene ring but lacks the benzothiophene moiety.

    N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of iodine.

Uniqueness

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is unique due to the presence of both the benzothiophene ring and the iodinated benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

920537-50-4

Molecular Formula

C17H13ClINOS

Molecular Weight

441.7 g/mol

IUPAC Name

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H13ClINOS/c18-12-5-6-16-14(9-12)11(10-22-16)7-8-20-17(21)13-3-1-2-4-15(13)19/h1-6,9-10H,7-8H2,(H,20,21)

InChI Key

VJUAKZUKUWCYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=C2C=C(C=C3)Cl)I

Origin of Product

United States

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